molecular formula C9H14N4OS B12049546 2-(Piperazin-1-yl)-N-(thiazol-2-yl)acetamide

2-(Piperazin-1-yl)-N-(thiazol-2-yl)acetamide

Cat. No.: B12049546
M. Wt: 226.30 g/mol
InChI Key: YWWRBWVAUWLRIZ-UHFFFAOYSA-N
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Description

2-(Piperazin-1-yl)-N-(thiazol-2-yl)acetamide is an organic compound that features a piperazine ring and a thiazole ring connected via an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperazin-1-yl)-N-(thiazol-2-yl)acetamide typically involves the reaction of piperazine with thiazole-2-carboxylic acid or its derivatives. One common method includes the following steps:

    Formation of Thiazole-2-carboxylic Acid Chloride: Thiazole-2-carboxylic acid is treated with thionyl chloride to form thiazole-2-carboxylic acid chloride.

    Amidation Reaction: The acid chloride is then reacted with piperazine in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the thiazole ring, potentially converting it to a dihydrothiazole derivative.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Alkyl halides or acyl chlorides can be used in substitution reactions under basic conditions.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dihydrothiazole derivatives.

    Substitution: Introduction of alkyl or acyl groups at the acetamide nitrogen.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Studied for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and as a building block in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(Piperazin-1-yl)-N-(thiazol-2-yl)acetamide is largely dependent on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The piperazine ring can act as a binding moiety, while the thiazole ring may participate in hydrogen bonding or π-π interactions with target proteins.

Comparison with Similar Compounds

  • 2-(Piperazin-1-yl)-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]ethan-1-one
  • Benzo[d]thiazol-2-yl(piperazin-1-yl)methanones

Comparison: 2-(Piperazin-1-yl)-N-(thiazol-2-yl)acetamide is unique due to its specific acetamide linkage, which can influence its reactivity and binding properties. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for specific therapeutic applications.

Properties

IUPAC Name

2-piperazin-1-yl-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4OS/c14-8(12-9-11-3-6-15-9)7-13-4-1-10-2-5-13/h3,6,10H,1-2,4-5,7H2,(H,11,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWWRBWVAUWLRIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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